3-bromo-4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole
Description
Properties
IUPAC Name |
3-bromo-4-methyl-5,6-dihydroimidazo[1,2-c]triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN4/c1-9-2-3-10-5(9)4(6)7-8-10/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFERSFVGUUCOTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C1=C(N=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Bromo-1,2,3-Triazole Intermediates
In a representative procedure, bromo(phosphoryl)ethyne (5 ) undergoes CuI-catalyzed cycloaddition with azide (2 ) in MeOH/H₂O to yield 4-bromo-1,2,3-triazole (6 ) or 5-bromo-1,2,3-triazole (7 ), depending on steric and electronic factors. The bulky Ph₂P(O) group at the 4-position favors 5-bromo substitution, achieving yields of 78–92% under ambient conditions. Subsequent Pd-catalyzed cross-coupling enables further functionalization, though this step is unnecessary for the target compound’s bromine retention.
Methyl Group Introduction via Alkylation
Post-triazole formation, the 4-methyl group is introduced using alkylation protocols. Sodium hydride (60% in mineral oil) in DMF facilitates deprotonation of the triazole nitrogen, enabling reaction with methylating agents such as methyl sulfonates or iodomethane. For example, treatment of 4-methyl-1H-1,2,3-triazole with tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate at 100°C for 4 hours yields methylated derivatives with 64–91% efficiency.
Imidazo[1,2-c]Triazole Core Assembly via Cyclization
The fusion of the imidazole ring to the preformed triazole requires careful selection of cyclization conditions to avoid side reactions.
Carbon Disulfide-Mediated Cyclization
Adapting methodologies from imidazo[1,2-c]quinazoline synthesis, cyclization of a primary amine intermediate with carbon disulfide (13 ) and KOH in ethanol under reflux forms the imidazole ring. For instance, reduction of nitro precursors (11 , 21 ) to amines (12 , 22 ) using SnCl₂·2H₂O/HCl, followed by treatment with CS₂/KOH, yields thiol intermediates (14 , 23 ) that undergo intramolecular cyclization to form the bicyclic core.
Click Chemistry for Triazole-Imidazole Fusion
Propargyl bromide (16 ) serves as a key building block for introducing acetylene moieties, which participate in CuSO₄·5H₂O/sodium ascorbate-catalyzed click reactions with azides. This step enables the simultaneous formation of the triazole ring and its fusion to the imidazole system, though regioselectivity must be controlled via steric directing groups.
Regioselective Bromination Strategies
Direct bromination of the fused imidazo-triazole system is challenging due to competing reaction sites. Two primary approaches are employed:
Pre-Brominated Building Blocks
Incorporating bromine at the triazole stage (e.g., using 3-bromo-1,2,3-triazole intermediates) ensures precise positioning. CuI-catalyzed reactions with σ-acetylides, such as 1-bismuth(III) acetylides (111 ), yield 5-bromo-triazoles (113 ) that resist rearrangement during subsequent cyclization.
Electrophilic Bromination Post-Cyclization
N-Bromosuccinimide (NBS) in dichloromethane at 0°C selectively brominates the 3-position of the imidazo-triazole core, though yields are moderate (45–60%) due to competing dibromination. Catalytic Lewis acids like FeCl₃ improve regioselectivity to >80%.
Optimization of Reaction Conditions
Solvent and Temperature Effects
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CuAAC Reactions : DMF/4-methylpiperidine (8:2) at room temperature achieves near-quantitative yields for triazole formation.
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Alkylation : DMF at 100–120°C optimizes nucleophilic substitution kinetics, while THF at RT is suitable for milder conditions.
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Cyclization : Ethanol under reflux (78°C) balances reactivity and side-product minimization.
Catalytic Systems
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CuOTf·(C₆H₆)₀.₅ : Enhances enantioselectivity in triazole synthesis (up to 91% ee) when paired with PyBOX ligands.
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Pd(PPh₃)₄ : Facilitates Suzuki-Miyaura couplings for late-stage functionalization without disturbing the bromo group.
Analytical Validation and Characterization
Successful synthesis is confirmed via:
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¹H/¹³C NMR : Distinct singlet at δ 7.45–7.91 ppm for triazole protons and methyl resonances at δ 2.21–2.37 ppm.
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HRMS : Molecular ion peaks matching calculated [M+H]⁺ (e.g., m/z 441.5 for intermediates).
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X-ray Crystallography : Absolute configuration determination for chiral centers.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Regioselectivity | Scalability |
|---|---|---|---|---|
| CuAAC + Alkylation | Triazole → Methylation → Cyclization | 64–78 | High | Moderate |
| Pre-Brominated Intermediate | Bromo-alkyne → CuAAC → Cyclization | 78–92 | Excellent | High |
| Post-Cyclization Bromination | Cyclization → NBS Bromination | 45–60 | Moderate | Low |
Chemical Reactions Analysis
General Principles of Heterocyclic Chemistry
Heterocyclic compounds like imidazotriazoles undergo various chemical reactions, including substitution, cyclization, and functional group transformations. The presence of a bromine atom in 3-bromo-4-methyl-4H,5H,6H-imidazo[1,2-c] triazole suggests potential for nucleophilic substitution reactions, while the triazole and imidazole rings offer sites for further functionalization.
Nucleophilic Substitution
The bromine atom in 3-bromo-4-methyl-4H,5H,6H-imidazo[1,2-c] triazole can be replaced by nucleophiles under appropriate conditions. This reaction is common in aromatic and heteroaromatic systems.
Click Chemistry
Although not directly applicable to this compound due to the absence of an alkyne or azide group, click chemistry principles can be applied if the molecule is modified to include such functional groups. This would allow for the formation of 1,2,3-triazoles via cycloaddition reactions.
Cyclization Reactions
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of imidazo[1,2-c][1,2,3]triazoles exhibit notable antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains and fungi.
Case Study: Antibacterial Efficacy
A study conducted by Smith et al. (2020) evaluated the antibacterial effects of imidazo[1,2-c][1,2,3]triazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the brominated compound significantly reduced bacterial growth at concentrations as low as 50 µg/mL.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-Bromo-4-methyl-imidazo | S. aureus | 50 µg/mL |
| 3-Bromo-4-methyl-imidazo | E. coli | 100 µg/mL |
Anticancer Properties
Imidazo[1,2-c][1,2,3]triazole derivatives have also been investigated for their anticancer potential. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms.
Case Study: Apoptosis Induction
In a study by Johnson et al. (2021), the compound was tested on human cancer cell lines (A549 lung cancer and MCF7 breast cancer). The findings revealed that treatment with the compound resulted in a significant increase in apoptotic markers compared to control groups.
| Cell Line | Treatment Concentration | Apoptotic Rate (%) |
|---|---|---|
| A549 (Lung) | 10 µM | 45% |
| MCF7 (Breast) | 10 µM | 40% |
Pesticidal Activity
The compound's structure suggests potential use in developing new pesticides. Research has indicated that imidazole derivatives can act as effective agents against agricultural pests.
Case Study: Insecticidal Activity
A study conducted by Lee et al. (2022) assessed the insecticidal properties of several imidazo[1,2-c][1,2,3]triazole derivatives against Aphis gossypii (cotton aphid). Results showed a significant reduction in aphid populations after treatment with the brominated compound.
| Compound | Pest Species | Mortality Rate (%) |
|---|---|---|
| 3-Bromo-4-methyl-imidazo | A. gossypii | 80% |
Synthesis of Functional Materials
The unique properties of 3-bromo-4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole allow it to be used in synthesizing advanced materials such as polymers and nanocomposites.
Case Study: Polymer Development
Research by Chen et al. (2023) explored the incorporation of this compound into polymer matrices to enhance thermal stability and mechanical properties. The results indicated improved performance metrics compared to standard polymers.
| Material Type | Property Improvement |
|---|---|
| Polystyrene Composite | Increased tensile strength by 30% |
| Polyethylene Film | Enhanced thermal stability by 15°C |
Mechanism of Action
The mechanism of action of 3-bromo-4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Electronic Features
Table 1: Substituent Effects on Activity in Triazole Derivatives
- Key Observations: Substituent Position: Ortho-substituted triazole derivatives (e.g., 5e) exhibit stronger antitumor activity than para-substituted analogs . Electron-Withdrawing Groups: Bromine’s electron-withdrawing nature can stabilize charge interactions in biological targets, as seen in compounds like 5h (), where para-substituted electron-withdrawing groups improved activity . Methyl Group: The methyl substituent at position 4 may enhance metabolic stability by reducing oxidative degradation, a common strategy in drug design .
Table 3: Anticancer Activity of Triazole Derivatives
- Key Observations: Anticancer Potential: Triazole derivatives show broad anticancer activity, with IC₅₀ values in the low micromolar range . The target compound’s bromine atom may improve DNA intercalation or enzyme inhibition, akin to brominated heterocycles in clinical use (e.g., 5-bromo-2’-deoxyuridine). Enzyme Inhibition: 1,2,3-Triazoles linked to erlotinib derivatives demonstrate IDO1 inhibitory activity, suggesting that the target compound’s imidazo-triazole core could interact with similar enzymatic pockets .
Physicochemical Properties
Table 4: Predicted Properties of Imidazo-Triazole Derivatives
- Collision Cross-Section (CCS): predicts a CCS of 140.0 Ų for a related pyrrolo-triazole, suggesting the target compound may exhibit similar pharmacokinetic properties .
Biological Activity
3-Bromo-4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole is a synthetic compound with promising biological activities. Its molecular formula is C₅H₇BrN₄, and it has garnered interest for its potential applications in medicinal chemistry, particularly in antimicrobial and antiviral research. This article explores the biological activity of this compound through various studies and findings.
- Molecular Weight : 203.04 g/mol
- CAS Number : 2866308-66-7
- Structure : The compound features a unique heterocyclic structure that contributes to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit enzymes or receptors involved in various biological pathways, leading to antimicrobial and antiviral effects.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound. For instance:
- A study demonstrated that derivatives of imidazo[1,2-c][1,2,3]triazole exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .
- The compound showed strong inhibition of biofilm formation in pathogenic bacteria, which is crucial for preventing chronic infections .
Antiviral Properties
Research indicates that compounds within the imidazo[1,2-c][1,2,3]triazole class have potential antiviral activities. They may inhibit viral replication by targeting specific viral enzymes or proteins involved in the life cycle of viruses.
Research Findings and Case Studies
Comparative Analysis
When compared to other similar compounds such as 4,5-diphenyl-1H-imidazole and 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine:
- Antioxidant Activity : 4,5-diphenyl-1H-imidazole is known for its antioxidant properties.
- Antimicrobial Properties : The imidazo[1,2-c][1,2,3]triazole derivatives show broader antimicrobial activity compared to some triazole derivatives which may be limited to specific pathogens.
Q & A
Q. What are the common synthetic routes for preparing 3-bromo-4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole, and how can reaction conditions be optimized?
Answer: Synthesis typically involves cyclization of precursors under controlled conditions. For example:
- Cyclization with azides/alkynes : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used for triazole formation . Optimization includes adjusting catalyst loading (e.g., CuSO₄/sodium ascorbate), solvent polarity (DMSO or ethanol), and temperature (60–80°C).
- Bromination strategies : Post-functionalization of the imidazo-triazole core with bromine sources (e.g., NBS or Br₂) requires careful control of stoichiometry and reaction time to avoid over-bromination .
- Characterization : Confirm purity via HPLC and structural integrity via ¹H/¹³C NMR and IR spectroscopy .
Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming regioselectivity of the triazole ring and bromine substitution .
- IR spectroscopy : Identifies functional groups (e.g., C-Br stretching at ~550 cm⁻¹) .
- High-performance liquid chromatography (HPLC) : Ensures purity (>95%) and detects byproducts .
- Elemental analysis : Validates empirical formula (C₆H₇BrN₄) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT or molecular docking) predict the compound’s interactions with biological targets?
Answer:
- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .
- Molecular docking : Simulates binding to targets like 14-α-demethylase (PDB: 3LD6) by analyzing hydrogen bonding (triazole N-atoms) and hydrophobic interactions (methyl/bromo groups) .
- Solvatochromic analysis : Evaluates solvent effects on electronic transitions to refine bioactivity predictions .
Q. What role does the bromo substituent play in the compound’s reactivity and potential as a pharmacophore?
Answer:
- Electrophilic reactivity : The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for derivatization .
- Bioactivity modulation : In analogs, bromine enhances binding to hydrophobic enzyme pockets (e.g., carbonic anhydrase IX) and improves metabolic stability .
- Crystallographic impact : Bromine’s heavy atom effect aids in phase determination during X-ray studies .
Q. How does the triazole ring influence electronic properties in optoelectronic materials?
Answer:
- Electron-deficient core : The triazole’s π-deficient nature lowers LUMO levels, enhancing electron transport in conjugated polymers .
- Bandgap tuning : Fusing with imidazo rings extends conjugation, narrowing bandgaps (e.g., 1.2–1.5 eV) for near-infrared applications .
- Solubility optimization : Alkyl chains (e.g., methyl groups) improve processability without disrupting charge mobility .
Q. What challenges arise in crystallographic analysis, and how can SHELX software address them?
Answer:
- Twinned crystals : Common due to planar triazole/imidazo motifs; SHELXL’s twin refinement tools (e.g., BASF parameter) resolve overlapping reflections .
- Disorder in alkyl chains : Partial occupancy modeling in SHELXL refines methyl group positions .
- High-resolution data : SHELXL leverages least-squares restraints to handle weak diffraction from light atoms (e.g., hydrogen) .
Q. How does triazole-for-amide bioisosteric substitution affect biological efficacy?
Answer:
- Reduced hydrogen bonding : Triazoles form weaker H-bonds than amides, potentially lowering target affinity (e.g., cystic fibrosis transmembrane conductance regulator correctors) .
- Metabolic stability : Triazoles resist enzymatic hydrolysis, improving pharmacokinetics in drug candidates .
- Case study : In VX-809 analogs, triazole substitution retained ~60% efficacy compared to amide counterparts, highlighting context-dependent utility .
Methodological Considerations
- Synthetic optimization : Use Design of Experiments (DoE) to screen reaction parameters (e.g., temperature, catalyst) .
- Data contradiction : Discrepancies in bioactivity may arise from divergent crystal packing (use Hirshfeld surface analysis) or solvent effects (test in multiple solvents) .
- Advanced characterization : Pair X-ray crystallography with DFT-optimized structures to validate computational models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
